The synthesis of His-DPhe-Arg-Trp typically employs the Fmoc solid-phase peptide synthesis technique. This method involves the following key steps:
The molecular structure of His-DPhe-Arg-Trp can be represented by its chemical formula, which includes specific atomic arrangements:
The structure consists of four amino acids linked by peptide bonds, where:
The arrangement of these amino acids affects the peptide's conformation and its interaction with receptors .
His-DPhe-Arg-Trp undergoes several chemical reactions that are crucial for its biological activity:
The mechanism of action for His-DPhe-Arg-Trp primarily involves its interaction with melanocortin receptors:
His-DPhe-Arg-Trp exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to characterize these properties accurately .
His-DPhe-Arg-Trp has numerous scientific applications:
The HFRW sequence was first recognized as the invariant core of all endogenous melanocortins—adrenocorticotropic hormone, α-melanocyte-stimulating hormone, β-melanocyte-stimulating hormone, and γ-melanocyte-stimulating hormone—following structural comparisons of pro-opiomelanocortin-derived peptides across species. Early structure-activity studies using truncation and alanine-scanning mutagenesis revealed that this tetrapeptide constitutes the sine qua non for melanocortin receptor activation. For example, truncation of α-melanocyte-stimulating hormone to the tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ (where DPhe denotes D-phenylalanine) preserved significant agonist activity at melanocortin receptors, confirming the HFRW sequence as the functional epitope [9]. Evolutionary conservation of this motif from teleosts to mammals underscores its fundamental role in melanocortin signaling [3] [6].
The HFRW sequence serves as the primary pharmacophore by engaging critical residues within the melanocortin receptor binding pocket. Key interactions include:
Table 1: Pharmacological Profiles of Select HFRW-Based Tetrapeptides
| Tetrapeptide Sequence | Receptor Activity | Potency (EC₅₀ or pA₂) |
|---|---|---|
| Ac-His-DPhe-Arg-Trp-NH₂ | Melanocortin receptor type 1/3/4/5 agonist | Melanocortin receptor type 3: 73 nM [1] |
| Ac-Arg-Arg-(pI)DPhe-Tic-NH₂ | Melanocortin receptor type 3 agonist / Melanocortin receptor type 4 antagonist | Melanocortin receptor type 3: 40 nM [1] |
| Ac-His-DPhe-Ala-Trp-NH₂ | Partial agonist at melanocortin receptor type 1/4 | >100-fold loss vs. Arg variant [9] |
Modifications to the arginine residue dramatically alter efficacy and potency. Replacement with alanine or lysine reduces melanocortin receptor type 3 and melanocortin receptor type 4 agonist activity by >100-fold, confirming arginine’s role in stabilizing high-affinity receptor conformations [9]. Conversely, strategic substitutions like D-arginine or cyclic constraints enhance receptor selectivity, as seen in compounds targeting melanocortin receptor type 3 for anti-inflammatory effects [3] [7].
Table 2: Impact of Arg Modifications on Tetrapeptide Activity
| Arg Modification | Effect on Melanocortin Receptor Type 1 | Effect on Melanocortin Receptor Type 4 | Structural Implication |
|---|---|---|---|
| Ala (aliphatic) | Partial agonist | Partial agonist | Loss of electrostatic anchoring |
| Dab (shortened side chain) | 10-fold ↓ potency | 30-fold ↓ potency | Reduced cation-π depth |
| DArg (chiral inversion) | Enhanced selectivity | Reduced activity | Altered spatial orientation of guanidinium |
| pI-DPhe (reversed motif) | — | Melanocortin receptor type 4 antagonist | Disrupted hydrophobic pocket engagement |
Tetrapeptides derived from the HFRW scaffold offer distinct pharmacological advantages over full-length melanocortins:
These attributes underscore the HFRW tetrapeptide as a versatile template for developing functionally selective melanocortin receptor ligands with therapeutic potential in inflammation, obesity, and endocrine disorders [1] [3] [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0